3-Methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde
Overview
Description
“3-Methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde” is a chemical compound with the molecular formula C16H13F3O3 . It has a molecular weight of 310.27 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H13F3O3/c1-21-15-8-11(9-20)5-6-14(15)22-10-12-3-2-4-13(7-12)16(17,18)19/h2-9H,10H2,1H3 . This indicates the specific arrangement of atoms in the molecule.Physical and Chemical Properties Analysis
This compound has a boiling point of 64-65°C . It is a solid at room temperature .Scientific Research Applications
Oxygen Transfer Reactions
Research by Lai, Lepage, and Lee (2002) focused on the oxidation of methoxy substituted benzyl phenyl sulfides, leading to the formation of methoxy substituted benzyl derivatives and benzaldehydes. This study provides insights into the mechanisms of oxygen transfer reactions, distinguishing between single-electron and two-electron processes (Lai, Lepage, & Lee, 2002).
C-H...O Bonded Dimers
Ribeiro-Claro, Drew, and Félix (2002) have explored the crystal structure of 2-methoxy-benzaldehyde, revealing the presence of intra- and intermolecular C–H…O short contacts. This study highlights the dimerisation equilibrium in the liquid state and contributes to our understanding of molecular interactions involving benzaldehydes (Ribeiro-Claro, Drew, & Félix, 2002).
Spectroscopic Studies and Structure
A study by Özay et al. (2013) on a compound synthesized from the reaction of 2-hydroxy-3-methoxybenzaldehyde with hexachlorocyclotriphosphazene has provided detailed characterizations through various spectroscopic techniques. This work contributes to the field by determining the structure of complex organic molecules (Özay et al., 2013).
Regioselective Protection
Plourde and Spaetzel (2002) investigated the regioselective protection of the 4-hydroxyl group of 3,4-dihydroxy-benzaldehyde, demonstrating various chemical methodologies for modifying benzaldehydes. This research is relevant for synthetic chemistry applications (Plourde & Spaetzel, 2002).
Safety and Hazards
Properties
IUPAC Name |
3-methoxy-4-[[3-(trifluoromethyl)phenyl]methoxy]benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3O3/c1-21-15-8-11(9-20)5-6-14(15)22-10-12-3-2-4-13(7-12)16(17,18)19/h2-9H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRFMIKVKMCYUNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCC2=CC(=CC=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601175818 | |
Record name | Benzaldehyde, 3-methoxy-4-[[3-(trifluoromethyl)phenyl]methoxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601175818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
380427-19-0 | |
Record name | Benzaldehyde, 3-methoxy-4-[[3-(trifluoromethyl)phenyl]methoxy]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=380427-19-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzaldehyde, 3-methoxy-4-[[3-(trifluoromethyl)phenyl]methoxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601175818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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